3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Reference and Availability

The compound can be identified by its PubChem CID number 12998975 [National Institutes of Health, National Center for Biotechnology Information (.gov) PubChem [PUBCHEM] database](). Suppliers of the chemical can be found through commercial databases but literature detailing its use in research is scarce.

Structural Similarity

In the absence of specific research on 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, scientists might explore its potential applications based on its structural similarity to other pyrazole derivatives. Pyrazoles are a class of five-membered heterocyclic rings containing nitrogen atoms. Some pyrazole derivatives possess various biological activities and are being investigated for their potential as therapeutic agents Journal of Medicinal Chemistry. 2011 Sep 8; 54(17): 5868-88. doi: 10.1021/jm200332v. Epub 2011 Aug 3. PMID: 21810040: .

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique pyrazole structure, which includes a methoxycarbonyl group at the 3-position and a carboxylic acid at the 5-position. The molecular formula for this compound is , and it has a molecular weight of approximately 172.14 g/mol. This compound is part of the broader family of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The reactions involving 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid primarily include esterification and amidation. For instance, the carboxylic acid group can react with alcohols to form esters, or with amines to form amides. Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the methoxycarbonyl group, facilitating further functionalization.

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, compounds similar to 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid have shown potential in inhibiting certain enzymes and modulating biological pathways relevant to various diseases . The unique structural features contribute to their selective activity against specific biological targets.

The synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods:

- Condensation Reactions: Starting from readily available pyrazole derivatives, condensation with appropriate carboxylic acid derivatives can yield the target compound.

- Hydrolysis: The methoxycarbonyl group can be introduced via esterification followed by hydrolysis to yield the carboxylic acid functionality.

- Multistep Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies and functional group transformations to build the desired structure .

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid finds applications in various fields:

- Pharmaceuticals: As a precursor in the synthesis of bioactive compounds.

- Agriculture: Potential use as an insecticide or herbicide due to its biological activity.

- Material Science: In the development of polymers or as intermediates in organic synthesis.

Studies focusing on the interactions of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. For instance, binding studies with enzymes have shown that this compound can inhibit specific pathways involved in inflammation and cancer progression . Such interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts.

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid shares structural similarities with other pyrazole derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Similarity |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 0.97 | |

| 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 0.93 | |

| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.93 | |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 0.91 | |

| 1-Ethyl-1H-pyrazole-5-carboxylic acid | 0.91 |

Uniqueness

The uniqueness of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid lies in its specific functional groups that enhance its solubility and reactivity compared to other similar compounds. Its methoxycarbonyl group not only influences its chemical reactivity but also impacts its biological interactions, making it a valuable candidate for further research in medicinal chemistry.

IUPAC Nomenclature and Systematic Identification

The compound under review, 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, is a member of the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The systematic IUPAC name for this molecule is 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, reflecting the positions of the substituents according to established conventions for pyrazole ring numbering. The molecular formula is C₇H₈N₂O₄, and the molecular weight is calculated as 184.15 g/mol.

The structure comprises a pyrazole core with a methyl group at the N1 position, a methoxycarbonyl (methyl ester) group at the C3 position, and a carboxylic acid group at the C5 position. The compound is indexed in chemical databases under several identifiers, including PubChem CID 14266055, CAS number 117860-55-6, and DTXSID50558167. The canonical SMILES notation is CN1C(=CC(=N1)C(=O)OC)C(=O)O, and the InChI string is InChI=1S/C7H8N2O4/c1-9-5(6(10)11)3-4(8-9)7(12)13-2/h3H,1-2H3,(H,10,11).

The systematic identification of this compound is further supported by its unique structural features, which enable unambiguous differentiation from other pyrazole derivatives. The presence of both an ester and a carboxylic acid group on the same aromatic ring, separated by two carbon atoms, is a hallmark of this molecule, and this substitution pattern is rare among pyrazole carboxylic acids and esters.

Table 1.1: Systematic Identification Data for 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

| Property | Value |

|---|---|

| IUPAC Name | 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| PubChem CID | 14266055 |

| CAS Number | 117860-55-6 |

| SMILES | CN1C(=CC(=N1)C(=O)OC)C(=O)O |

| InChI | InChI=1S/C7H8N2O4/c1-9-5(6(10)11)3-4(8-9)7(12)13-2/h3H,1-2H3,(H,10,11) |

| Synonyms | 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

| DTXSID | DTXSID50558167 |

This rigorous nomenclature and identification framework ensures precise communication in both academic and industrial settings.

Molecular Geometry and Tautomeric Properties

The molecular geometry of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is defined by the planarity of the pyrazole ring and the spatial orientation of its substituents. The pyrazole nucleus is inherently planar due to its aromaticity, and this planarity is typically preserved in substituted derivatives. The methyl group at N1 is oriented orthogonally to the ring, minimizing steric hindrance, while the methoxycarbonyl and carboxylic acid groups adopt conformations that optimize electronic delocalization and minimize steric repulsion.

Tautomerism is a notable feature of pyrazole derivatives, particularly annular tautomerism, which involves the migration of a proton between the two nitrogen atoms in the ring. In the case of 1-methyl-substituted pyrazoles, such as the compound under review, annular tautomerism is suppressed because the N1 position is blocked by the methyl group, fixing the tautomeric form as the 1-methyl-1H-pyrazole. This structural rigidity simplifies both spectral interpretation and reactivity analysis.

The orientation of the ester and acid groups relative to the pyrazole ring is critical for understanding the molecule's electronic properties. Crystallographic studies and computational modeling indicate that the methoxycarbonyl group at C3 and the carboxylic acid at C5 are nearly coplanar with the pyrazole ring, facilitating π-conjugation between the substituents and the aromatic system. This coplanarity is stabilized by intramolecular and intermolecular hydrogen bonding, as well as by resonance effects.

Table 1.2: Selected Bond Lengths and Angles (Typical Values for Pyrazole Carboxylic Acids and Esters)

| Bond/Angle | Value (Å/°) | Reference Compound |

|---|---|---|

| N1–C5 | 1.35 – 1.38 Å | Pyrazole derivatives |

| C3–C(O)OCH₃ (Ester) | 1.20 – 1.22 Å | Pyrazole-3-carboxylates |

| C5–C(O)OH (Acid) | 1.21 – 1.23 Å | Pyrazole-5-carboxylic acids |

| Pyrazole ring planarity | 0.01 – 0.03 Å | X-ray structures |

| Dihedral angle (ester/ring) | 0° – 8° | Crystallographic data |

| Dihedral angle (acid/ring) | 0° – 17° | Crystallographic data |

The absence of tautomeric equilibrium in solution and solid state for this N1-methylated derivative is a significant structural feature, distinguishing it from unsubstituted or N-unsubstituted pyrazoles, which often exhibit complex tautomeric behavior.

Crystallographic Analysis and Conformational Studies

Crystallographic data provide invaluable insight into the three-dimensional structure and packing of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Although direct single-crystal X-ray diffraction data for this specific compound are limited, closely related derivatives and positional isomers have been extensively characterized, allowing for reliable extrapolation of conformational trends.

The pyrazole ring is confirmed to be essentially planar, with the methoxycarbonyl and carboxylic acid groups adopting near-coplanar orientations relative to the ring. In the crystal lattice, these substituents engage in a network of hydrogen bonds, both intra- and intermolecular, which stabilize the packing and influence the overall crystal morphology. The carboxylic acid group at C5 is particularly prone to forming strong hydrogen bonds with neighboring molecules, often resulting in the formation of dimeric or polymeric motifs within the crystal.

A representative crystallographic study of a closely related compound, methyl 5-carboxyl-1-methylpyrazole-3-carboxylate monohydrate, reveals the following unit cell parameters: space group C 1 2/c 1, a = 13.641 Å, b = 7.3197 Å, c = 18.660 Å, β = 104.62°, Z = 8. The pyrazole ring is planar, and the ester and acid groups are nearly coplanar with the ring, with dihedral angles of less than 10°, supporting the notion of extended π-conjugation.

Table 1.3: Crystallographic Parameters for Methyl 5-carboxyl-1-methylpyrazole-3-carboxylate Monohydrate (Related Compound)

| Parameter | Value |

|---|---|

| Space group | C 1 2/c 1 |

| a (Å) | 13.641 |

| b (Å) | 7.3197 |

| c (Å) | 18.660 |

| β (°) | 104.62 |

| Z | 8 |

| Residual factor (R) | 0.0609 |

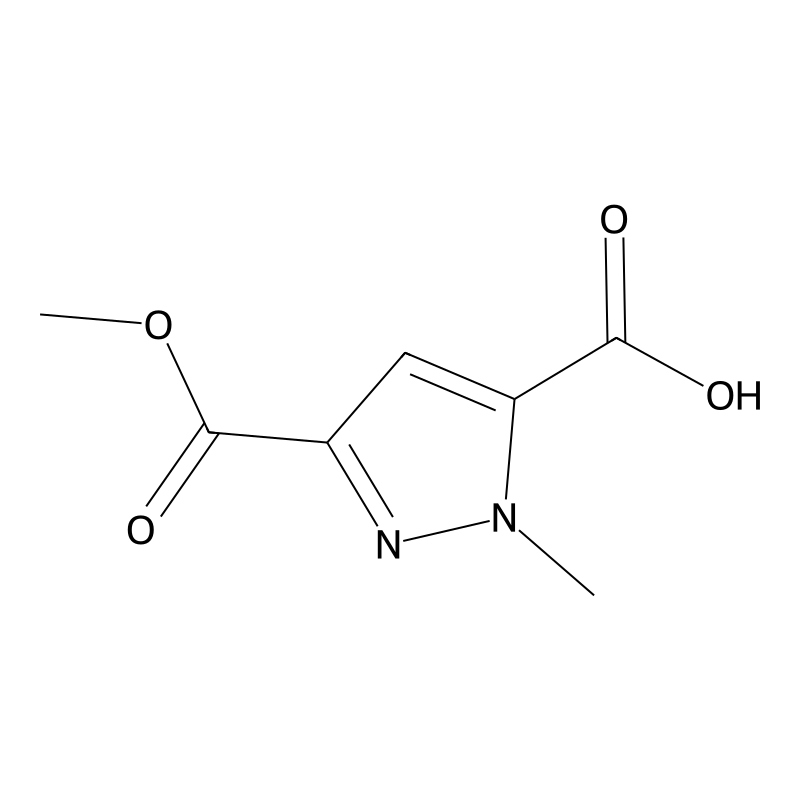

Figure 1.1: 2D Structure of 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Figure 1.2: 3D Conformer Model (Interactive Model Available via PubChem)

The crystal structure analysis underscores the planarity and conjugation of the molecule, as well as the propensity for hydrogen bonding, which are key determinants of its physical properties and reactivity.

Comparative Analysis with Positional Isomers

The unique substitution pattern of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid invites comparison with its positional isomers, particularly 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid and 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These isomers differ in the relative positions of the ester and acid groups, which has profound implications for their electronic structure, reactivity, and crystallographic behavior.

Computational and experimental studies reveal that the position of the substituents affects both the electron distribution within the ring and the ability of the molecule to participate in specific hydrogen bonding motifs. For example, N-protected 3-alkylpyrazoles are readily deprotonated at the 5-position, whereas the 5-alkyl isomers are unreactive under similar conditions—a phenomenon attributed to differences in π-resonance and electrostatic interactions within the ring. This reactivity difference is a direct consequence of the electronic effects imparted by the substituents and their spatial arrangement.

Crystallographic data for positional isomers indicate variations in dihedral angles between the substituents and the ring, as well as differences in hydrogen bonding patterns. For instance, in some isomers, the carboxyl and ester groups are both coplanar with the ring, while in others, one or both substituents are twisted out of the plane, reducing conjugation and altering packing efficiency.

Table 1.4: Comparative Properties of Positional Isomers

| Compound | Ester Position | Acid Position | Planarity (Dihedral Angles) | Reactivity (Deprotonation) | Hydrogen Bonding Motifs |

|---|---|---|---|---|---|

| 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 3 | 5 | Coplanar (0°–8°) | Reactive at C5 | Dimer/polymer via acid group |

| 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | 5 | 3 | Coplanar (0°–8°) | Unreactive at C3 | Similar motifs |

| 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 3 | 4 | Variable (8°–17°) | Variable | Distinct motifs |

This comparative analysis highlights the sensitivity of pyrazole derivatives to substitution pattern, which governs not only their chemical behavior but also their solid-state architecture and potential applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant